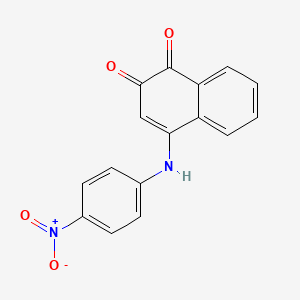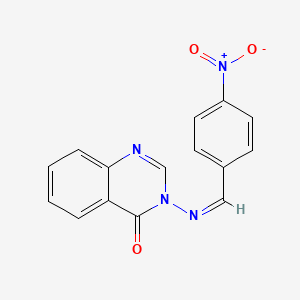
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-((4-Nitrobenzylidène)amino)quinazolin-4(3H)-one est un composé hétérocyclique qui présente une structure de base de quinazolinone. Ce composé est intéressant en raison de ses activités biologiques potentielles, notamment ses propriétés anticancéreuses et antimicrobiennes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-((4-Nitrobenzylidène)amino)quinazolin-4(3H)-one implique généralement la condensation de la 4-nitrobenzaldéhyde avec le 2-aminobenzamide en conditions acides ou basiques. La réaction se déroule par la formation d'un intermédiaire de base de Schiff, qui se cyclise ensuite pour former le cycle de quinazolinone. Les solvants courants utilisés dans cette réaction comprennent l'éthanol ou le méthanol, et la réaction est souvent réalisée à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la 3-((4-Nitrobenzylidène)amino)quinazolin-4(3H)-one ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 3-((4-Nitrobenzylidène)amino)quinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux avec un catalyseur de palladium ou du borohydrure de sodium.
Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Cyclisation : Le composé peut subir des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Réduction : Hydrogène gazeux avec un catalyseur de palladium ou du borohydrure de sodium dans l'éthanol.
Substitution : Nucléophiles tels que des amines ou des thiols en présence d'une base comme l'hydroxyde de sodium.
Cyclisation : Conditions acides ou basiques avec des catalyseurs appropriés.
Principaux produits formés
Réduction : 3-((4-Aminobenzylidène)amino)quinazolin-4(3H)-one.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Cyclisation : Composés hétérocycliques plus complexes avec des activités biologiques potentielles.
4. Applications de la recherche scientifique
Chimie : Comme élément constitutif de la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur ses propriétés antimicrobiennes contre diverses souches bactériennes.
Médecine : Exploration de son activité anticancéreuse, en particulier contre certaines lignées de cellules cancéreuses.
Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 3-((4-Nitrobenzylidène)amino)quinazolin-4(3H)-one implique son interaction avec les cibles cellulaires, conduisant à l'inhibition de processus biologiques clés. Le groupe nitro peut subir une bio-réduction pour former des intermédiaires réactifs qui peuvent endommager les composants cellulaires. De plus, la partie quinazolinone peut interagir avec les enzymes et les récepteurs, perturbant leur fonction normale et conduisant à la mort cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the quinazolinone moiety can interact with enzymes and receptors, disrupting their normal function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
3-((4-Méthylbenzylidène)amino)quinazolin-4(3H)-one : Structure similaire mais avec un groupe méthyle au lieu d'un groupe nitro.
3-((4-Chlorobenzylidène)amino)quinazolin-4(3H)-one : Structure similaire mais avec un groupe chloro au lieu d'un groupe nitro.
3-((4-Hydroxybenzylidène)amino)quinazolin-4(3H)-one : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe nitro.
Unicité
La présence du groupe nitro dans la 3-((4-Nitrobenzylidène)amino)quinazolin-4(3H)-one confère des propriétés électroniques uniques, la rendant plus réactive dans certaines réactions chimiques. Cela peut améliorer son activité biologique, en particulier son potentiel en tant qu'agent anticancéreux.
Propriétés
Formule moléculaire |
C15H10N4O3 |
|---|---|
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
3-[(Z)-(4-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O3/c20-15-13-3-1-2-4-14(13)16-10-18(15)17-9-11-5-7-12(8-6-11)19(21)22/h1-10H/b17-9- |
Clé InChI |
HWXLURARZOCPCA-MFOYZWKCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




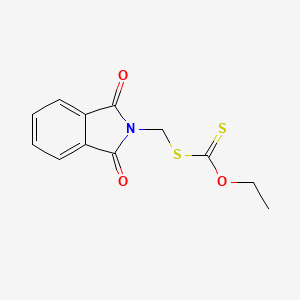
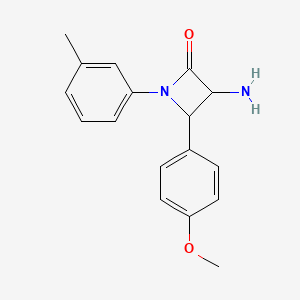



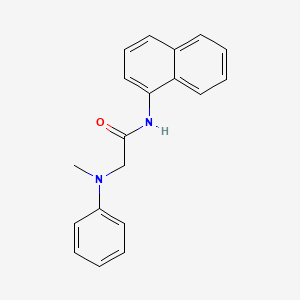

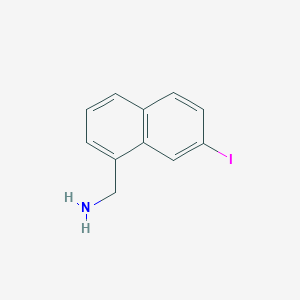
![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)
